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Calcium sodium metaphosphate

Cat. No.: B1256361
CAS No.: 15551-60-7
M. Wt: 299.98 g/mol
InChI Key: KIBXMJQKVVOEFO-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Metaphosphate Research

The journey to understanding metaphosphates, including calcium sodium metaphosphate, began in the 19th century with foundational work in phosphate (B84403) chemistry. A pivotal moment occurred in 1825 when German chemist Johann Frederich Philipp Engelhart is credited with the first synthesis of hexametaphosphoric acid. This discovery was somewhat serendipitous, arising from his doctoral research on the composition of blood. Engelhart's findings were initially met with skepticism as they contradicted the work of the eminent chemist Jöns Jacob Berzelius. However, collaborative efforts between the two scientists eventually confirmed the existence of a new form of phosphoric acid.

The definitive analysis and naming of the sodium salt of this new acid as "metaphosphate of soda" came in 1833 from the Scottish chemist Thomas Graham. This laid the groundwork for the classification of these new compounds. The term "hexametaphosphoric acid" was later coined by Theodor Fleitmann in 1849, a name that would heavily influence the nomenclature of related compounds. Throughout the late 19th and early 20th centuries, researchers continued to unravel the complexities of various phosphate forms, including metaphosphates and acid phosphates. nih.gov

Significant advancements in the understanding of metaphosphates came in the mid-20th century. The development of techniques like paper chromatography allowed for more detailed analysis of these compounds. bham.ac.uk By the 1950s and 1960s, chromatographic analysis of Graham's salt revealed the presence of cyclic anions with more than four phosphate groups. The definitive preparation of sodium hexametaphosphate was achieved in 1963 by Erich Thilo and Ulrich Schülke. These historical milestones paved the way for the investigation of more complex metaphosphate systems, such as the mixed-cation this compound.

Interactive Data Table: Key Historical Developments in Metaphosphate Research

YearScientist(s)Key Contribution
1825Johann Frederich Philipp EngelhartFirst synthesis of hexametaphosphoric acid.
1833Thomas GrahamDefinitive analysis and naming of "metaphosphate of soda".
1849Theodor FleitmannCoined the term "hexametaphosphoric acid".
1963Erich Thilo and Ulrich SchülkeDefinitive preparation method for sodium hexametaphosphate.

Significance and Scope of this compound Studies

The significance of this compound in materials science is rooted in its unique combination of properties, making it a versatile material for a range of advanced applications. Its polymeric phosphate structure imparts excellent thermal stability and chemical resistance.

A primary area of interest is in the field of biomaterials . Calcium phosphate-based materials, including variants of this compound, are highly valued for bone defect repair due to their chemical similarity to the inorganic components of human bone. Research has shown that these materials can be biocompatible and exhibit controlled degradation characteristics, allowing them to be gradually replaced by new bone tissue. nih.gov The ability to tailor the dissolution rate by altering the composition, such as the calcium-to-sodium ratio, is a key advantage for creating materials for controlled release applications, like delivering trace elements or as specialized fertilizers. rsc.org

In the realm of phosphate glasses , this compound is a crucial component. wikipedia.orgmdpi.com Phosphate glasses offer advantages over traditional silicate (B1173343) glasses for certain applications, such as hosting high concentrations of rare-earth ions for use in lasers and optical fibers. wikipedia.orgresearchgate.net The ability of this compound to exist in both crystalline and glassy forms provides a valuable platform for researchers to study structure-property relationships in these materials. The crystalline form is typically white and insoluble in water, while the glassy form is colorless and can slowly dissolve.

Furthermore, the study of this compound contributes to the fundamental understanding of phosphate chemistry and crystal engineering. Investigations into its structure have aided in the development of analytical techniques, such as assigning phosphorus nuclear magnetic resonance (NMR) resonances to specific crystallographically unique phosphorus atoms.

Detailed Research Findings:

Studies on P₂O₅–CaO–Na₂O glasses have demonstrated that the structure can be varied from a network to short chains by decreasing the phosphate content. rsc.org

The solubility of these glasses in buffer solutions shows significant dependence on the phosphate content, with dissolution rates varying widely. rsc.org

The inclusion of modifier cations like calcium and sodium in the phosphate glass network leads to the breaking of P-BO-P (bridging oxygen) bonds and the formation of P-NBO (non-bridging oxygen) bonds with the metal ions. rsc.org

The dissolution of calcium sodium phosphate glasses involves the hydration of entire phosphate chains, and the solubility can be adjusted by orders of magnitude by changing the CaO content. rsc.org

Classification and Nomenclature within Phosphate Systems

To understand this compound, it is essential to place it within the broader classification of phosphate compounds. Phosphates are compounds derived from phosphoric acid and can be broadly categorized into orthophosphates and condensed phosphates. orendatech.com

Orthophosphates are the simplest form, containing discrete PO₄³⁻ anions. orendatech.com

Condensed phosphates are formed by the condensation of two or more orthophosphate units, resulting in the elimination of water molecules. orendatech.comcheminc.com They are characterized by P-O-P linkages. Condensed phosphates can be further divided into:

Polyphosphates: These have a linear chain structure of linked PO₄ tetrahedra. orendatech.comwikipedia.org

Metaphosphates: These possess a cyclic or ring structure with the general formula (PO₃)nⁿ⁻. orendatech.comnih.gov

Branched phosphates (or ultraphosphates): These contain "branching points" where a phosphorus atom is linked to three other phosphorus atoms. nih.govwiley.com

This compound falls under the category of mixed-cation metaphosphates . This signifies that it contains more than one type of cation (in this case, calcium and sodium) within its polymeric metaphosphate structure. Crystallographic studies have revealed that this compound consists of anionic metaphosphate chains of (PO₃)n, with the sodium and calcium ions situated in distorted octahedral and dodecahedral sites, respectively.

In the context of phosphate glasses, a more detailed structural classification known as the Qⁿ terminology is used. mdpi.comrsc.orgaps.org In this system, 'n' represents the number of bridging oxygen (BO) atoms connecting a given PO₄ tetrahedron to neighboring tetrahedra.

Q³: A phosphorus atom is connected to three other phosphorus atoms via bridging oxygens, forming a branching point in a network structure. rsc.org

Q²: A phosphorus atom is part of a chain, connected to two other phosphorus atoms. This is characteristic of metaphosphates. rsc.org

Q¹: A phosphorus atom is at the end of a chain, connected to only one other phosphorus atom. This is found in pyrophosphates. rsc.org

Q⁰: An isolated orthophosphate tetrahedron. mdpi.comaps.org

Interactive Data Table: Classification of Phosphate Systems

CategorySub-categoryDescriptionExample
Orthophosphates-Contain discrete PO₄³⁻ anions. orendatech.comCalcium phosphate
Condensed PhosphatesPolyphosphatesLinear chains of linked PO₄ tetrahedra. orendatech.comwikipedia.orgSodium tripolyphosphate
MetaphosphatesCyclic or ring structures of (PO₃)nⁿ⁻. orendatech.comnih.govSodium trimetaphosphate
Branched PhosphatesContain phosphorus atoms linked to three other P atoms. nih.govwiley.comUltraphosphates
Mixed-Cation Metaphosphates-Metaphosphates with more than one type of cation. This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaNaO9P3 B1256361 Calcium sodium metaphosphate CAS No. 15551-60-7

Properties

CAS No.

15551-60-7

Molecular Formula

CaNaO9P3

Molecular Weight

299.98 g/mol

InChI

InChI=1S/Ca.Na.3HO3P/c;;3*1-4(2)3/h;;3*(H,1,2,3)/q+2;+1;;;/p-3

InChI Key

KIBXMJQKVVOEFO-UHFFFAOYSA-K

SMILES

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+].[Ca+2]

Canonical SMILES

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+].[Ca+2]

Other CAS No.

15551-60-7

Synonyms

calcium sodium metaphosphate
metaphosphoric acid, calcium sodium salt

Origin of Product

United States

Synthesis and Fabrication Methodologies for Calcium Sodium Metaphosphate

Chemical Precipitation Methods

Chemical precipitation is a widely used wet chemical technique for synthesizing various calcium phosphate-based materials. nih.govresearchgate.net This method can be adapted for the synthesis of calcium sodium metaphosphate. It typically involves the controlled addition of a phosphate-containing solution to a solution containing both calcium and sodium ions.

For instance, a solution of sodium phosphate (B84403) (e.g., sodium hexametaphosphate) can be added to a solution of calcium chloride under controlled pH and temperature. rxmarine.comacs.org The precipitate formed, which would be a precursor to this compound, is then collected, washed, and subjected to a heat treatment (calcination) to achieve the final desired phase. The pH of the reaction medium is a critical parameter, as it influences the type of phosphate species present in the solution and thus the composition of the precipitate. researchgate.net

Interactive Table: Parameters in Chemical Precipitation of this compound Precursors

Calcium SourceSodium SourcePhosphate SourcepHResulting Precursor
Calcium ChlorideSodium ChlorideAmmonium Phosphate7-9Amorphous Calcium Sodium Phosphate
Calcium Nitrate (B79036)Sodium NitratePhosphoric Acid5-7Calcium-deficient Sodium-containing Apatite
Calcium Hydroxide (B78521)Sodium HydroxideSodium Phosphate>9Hydroxyapatite with Sodium incorporation

Hydrolysis and Condensation Processes

Sol-gel synthesis, which involves hydrolysis and condensation reactions, is another versatile wet chemical route. In this method, molecular precursors, such as metal alkoxides, are hydrolyzed to form reactive hydroxyl groups. These groups then undergo condensation reactions to form a three-dimensional network known as a gel.

For the synthesis of this compound, precursors like calcium alkoxides, sodium alkoxides, and organophosphates (e.g., triethyl phosphate) can be used in a suitable solvent. The controlled hydrolysis of these precursors, often catalyzed by an acid or a base, leads to the formation of a homogeneous gel containing Ca, Na, and P. Subsequent drying and heat treatment of the gel result in the formation of the final metaphosphate product. This method offers excellent control over the stoichiometry and homogeneity of the final product due to the mixing of precursors at a molecular level. nih.govrsc.org

The hydrolysis of condensed phosphate species in solution can also be a route to forming precursors. For example, sodium hexametaphosphate can hydrolyze in an aqueous solution, particularly under acidic conditions, to form orthophosphates and shorter-chain phosphates. wikipedia.org The presence of calcium ions can influence this hydrolysis process, leading to the precipitation of complex calcium sodium phosphate phases. researchgate.net

Advanced Fabrication for Specific Forms

The synthesis of this compound can be tailored to produce specific physical forms, such as glasses, fibers, and nanostructures, by employing advanced fabrication methodologies. These techniques allow for precise control over the material's final properties and morphology.

Glass Formation and Melt-Quenching Techniques

The primary method for producing amorphous this compound glass is the melt-quenching technique. researchgate.net This process involves melting precursor materials at high temperatures followed by rapid cooling to prevent the formation of a crystalline lattice structure. The resulting glass possesses a disordered, non-crystalline atomic arrangement. mohe.gov.my

The synthesis begins with the selection of appropriate precursor materials, which typically include sources of phosphorus pentoxide (P₂O₅), calcium oxide (CaO), and sodium oxide (Na₂O). mohe.gov.mymdpi.com Common reagents used are phosphoric acid (H₃PO₄), calcium carbonate (CaCO₃), and sodium carbonate (Na₂CO₃) or sodium hexametaphosphate ((NaPO₃)₆). mdpi.com The raw materials are weighed according to the desired molar ratios, mixed thoroughly to ensure homogeneity, and placed in a crucible, often made of platinum. mohe.gov.my

The mixture is then heated in an electric furnace to temperatures ranging from 1400 to 1500°C to form a homogenous melt. csic.es After complete melting, the molten glass is poured onto a metal plate for rapid cooling (quenching). mohe.gov.my To relieve internal stresses developed during the rapid cooling, the glass is subsequently annealed. The annealing process is typically carried out at temperatures around 300°C for several hours. mohe.gov.my X-ray diffraction (XRD) analysis is commonly used to confirm the amorphous, non-crystalline nature of the final product, which is characterized by the absence of sharp diffraction peaks. mohe.gov.mymdpi.com

The properties of the resulting glass are highly dependent on the relative proportions of the constituent oxides. Research has explored various compositions to understand their effect on the glass structure.

Composition SeriesPrecursor MaterialsMelting TemperatureAnnealing ConditionsKey FindingsReference
xNa₂O-(50-x)CaO-50P₂O₅H₃PO₄ (85% liquid), Na₂O, CaONot specified300°C for 3 hoursThe addition of Na₂O and CaO modifiers alters the structural features of the metaphosphate glass, modifying the Q² tetrahedral units. mohe.gov.my mohe.gov.my
xCaO-(50-x)Na₂O-50P₂O₅ (x=5-20 mol%)(NaPO₃)₆, NH₄H₂PO₄, CaO, Na₂CO₃Not specifiedNot specifiedSuccessfully produced homogeneous, amorphous glasses using both conventional and microwave melt-quenching. mdpi.com mdpi.com
50P₂O₅-30CaO-(20-x)Na₂O-xFe₂O₃ (x=0-5)Not specifiedNot specifiedNot specifiedThe main crystalline phase identified in related compositions was sodium-calcium phosphate [NaCa(PO₃)₃]. researchgate.net researchgate.net

Fiber Production Methodologies

This compound can be fabricated into fibrous forms, which have applications in various fields. The production methods aim to create fibers with specific dimensions and properties.

One approach involves a wet mix slurry process to synthesize crystalline, asbestiform fibers. This method requires precise control over the chemical composition of the initial slurry. The molar ratios of the source materials providing calcium oxide (CaO), sodium oxide (Na₂O), and phosphorus pentoxide (P₂O₅) are critical. For optimal fiber formation, the CaO/Na₂O molar ratio is maintained between 1.60 and 2.00.

Another method for producing glass fibers is the melt extraction technique. researchgate.net In this process, the precursor materials are melted, and a rapidly rotating wheel is brought into contact with the surface of the melt. The molten material solidifies on the chilled wheel and is then ejected as a continuous fiber. The morphology and dimensions of the fibers produced by this technique are influenced by parameters such as the viscosity of the melt and the velocity of the wheel. researchgate.net This method has been successfully used to produce amorphous fibers from yttria-alumina systems and can be applied to sodium-calcium-phosphate compositions. researchgate.net

Nano-structure Synthesis (e.g., Nano-whiskers, Nanofibers)

The synthesis of nano-sized structures of calcium metaphosphates, such as nano-whiskers and nanofibers, allows for the development of materials with high surface areas and unique properties.

Nano-whisker Synthesis

Calcium metaphosphate (CMP) nano-whiskers can be produced via a chemical precipitation method. researchgate.net This technique involves mixing precursors in an acidic solution under controlled conditions.

In a typical synthesis, calcium oxide (CaO) and phosphoric acid (H₃PO₄) are used as precursors. researchgate.net The Ca/P ratio is stoichiometrically set to 0.50. The process requires a pre-hydrolysis period of the phosphorus precursor for at least 3 hours to facilitate the formation of the desired CMP phase. researchgate.net Following the reaction, the resulting powder is dried at a low temperature (e.g., 60°C) for an extended period (e.g., 7 days) and then heat-treated at a higher temperature (e.g., 390°C for 8 hours) to yield the final nano-whisker product. researchgate.net

A microwave-assisted synthesis route has also been developed for producing calcium phosphate nanowhiskers. researchgate.net This method involves preparing aqueous solutions of precursors like calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), potassium dihydrogen phosphate (KH₂PO₄), and sodium nitrate (NaNO₃). researchgate.netcuneyttas.com The solution is irradiated in a household microwave oven at high power for a short duration (e.g., 5 minutes), causing rapid heating and reaction. researchgate.net The resulting precursor material is then washed to obtain the purified nanowhiskers. researchgate.net

MethodPrecursorsKey Process StepsReference
Chemical PrecipitationCalcium oxide (CaO), Phosphoric acid (H₃PO₄)- Ca/P ratio set to 0.50
  • 3-hour pre-hydrolysis of H₃PO₄
  • Drying at 60°C for 7 days
  • Heat treatment at 390°C for 8 hours
  • researchgate.net
    Microwave-Assisted SynthesisCa(NO₃)₂·4H₂O, KH₂PO₄, NaNO₃- Aqueous solution preparation
  • Microwave irradiation (e.g., 600W for 5 min)
  • Washing of as-synthesized precursor
  • researchgate.netcuneyttas.com

    Nanofiber Synthesis

    Electrospinning is a versatile and widely used technique for producing calcium metaphosphate nanofibers. researchgate.net This process uses a high-voltage electric field to draw a polymer solution into fine fibers. nih.gov

    To produce CMP nanofibers, a sol is first prepared by mixing calcium nitrate tetrahydrate and a phosphorus precursor like triethyl phosphate (TEP) in an alcohol solvent. researchgate.net The Ca/P ratio is set to 0.50. A pre-hydrolysis of the TEP for at least 5 hours is necessary to obtain the β-CMP phase. researchgate.net To achieve a suitable viscosity for electrospinning, this CMP sol is mixed with a high-molecular-weight polymer solution, such as polyvinylpyrrolidone (B124986) (PVP). researchgate.net

    The resulting viscous solution is loaded into a syringe and subjected to a high voltage. This causes a jet of the solution to erupt from the syringe tip, which then stretches and solidifies into nanofibers as the solvent evaporates. These as-spun nanofibers are collected and subsequently heat-treated to remove the polymer binder and crystallize the ceramic phase. For instance, the fibers can be dried and then annealed at temperatures around 650°C to yield pure CMP nanofibers with diameters in the nanometer range. researchgate.net

    MethodPrecursorsPolymer BinderKey Process StepsResulting Fiber DiameterReference
    ElectrospinningCalcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), Triethyl phosphate (TEP)Polyvinylpyrrolidone (PVP)- Sol preparation (Ca/P ratio = 0.50)
  • Mixing with PVP solution
  • Electrospinning
  • Drying and annealing (e.g., 1h at 650°C)
  • ~600 nm researchgate.net

    Structural Analysis and Characterization of Calcium Sodium Metaphosphate Materials

    Microscopic and Imaging Techniques

    The morphological and surface characteristics of calcium sodium metaphosphate are critical to understanding its behavior and potential applications. Microscopic techniques provide direct visualization of the material's structure, from the micrometer to the nanometer scale.

    Scanning Electron Microscopy (SEM) for Morphology and Crystallinity

    Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of materials. azom.comresearchgate.net In this method, a focused beam of high-energy electrons scans the surface of the sample. The interactions between the electrons and the sample's atoms produce various signals, including secondary and backscattered electrons, which are collected by detectors to form an image. azom.com

    Table 1: Morphological Features of Calcium Phosphate (B84403) Materials Observed via SEM

    Observed FeatureDescriptionSignificance
    Crystal Habit The characteristic external shape of individual crystals.Indicates the internal crystalline structure and conditions of crystal growth.
    Particle Size The average size and distribution of particles in the sample.Affects material properties such as reactivity, dissolution rate, and packing density.
    Surface Topography The texture and fine details of the material's surface.Influences surface area and interaction with other substances.
    Crystallinity The degree of structural order in the material.Determines physical properties like hardness, density, and diffraction behavior.
    Aggregation The extent to which primary particles have clustered together.Impacts powder flow, compaction, and porosity.

    Environmental Scanning Electron Microscopy (ESEM) for Surface Analysis

    Environmental Scanning Electron Microscopy (ESEM) is an advanced form of SEM that allows for the imaging of specimens in a gaseous environment. wikipedia.org Unlike conventional SEM, which requires a high vacuum, ESEM can operate with controlled pressure and gas composition (e.g., water vapor) in the sample chamber. wikipedia.orgxos.com This capability is particularly advantageous for studying materials that are wet, non-conductive, or prone to outgassing, as it minimizes the need for extensive sample preparation like coating or drying. azom.comthermofisher.comyoutube.com

    For the analysis of this compound, ESEM offers the unique ability to observe the material in its "natural" or hydrated state. azom.comyoutube.com This allows for in-situ dynamic experiments, such as observing hydration and dehydration processes in real time. azom.comthermofisher.com By controlling the temperature and humidity within the ESEM chamber, researchers can study how the material's surface interacts with water, which is crucial for understanding its behavior in various applications. thermofisher.comyoutube.com

    Table 2: Comparison of Conventional SEM and ESEM for this compound Analysis

    FeatureConventional SEMEnvironmental SEM (ESEM)
    Chamber Environment High vacuumGaseous environment (e.g., water vapor) wikipedia.org
    Sample State Must be dry and conductive (or coated)Can be wet, oily, or non-conductive youtube.com
    Sample Preparation Often requires dehydration and conductive coating, which can introduce artifacts. azom.comMinimal preparation required, preserving the sample's original state. thermofisher.com
    Dynamic Experiments LimitedEnables in-situ observation of processes like hydration, crystallization, and dissolution. xos.comthermofisher.com
    Primary Application High-resolution imaging of surface topography and morphology of stable, dry samples.Characterization of materials in their native environment and studying dynamic processes. youtube.com

    Elemental and Compositional Analysis

    Determining the precise elemental makeup and surface chemistry of this compound is essential for verifying its stoichiometry and understanding its surface reactivity. A suite of spectroscopic techniques is employed for this purpose.

    Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

    Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples. thermofisher.com The method involves introducing a liquid sample into a high-temperature argon plasma, which excites the atoms of the elements within the sample. thermofisher.com As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each specific element. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. thermofisher.com

    In the analysis of this compound, ICP-OES is used to accurately quantify the concentrations of calcium, sodium, and phosphorus. This is crucial for confirming the material's bulk composition and ensuring it meets stoichiometric requirements. The technique is known for its high matrix tolerance, speed, and wide linear dynamic range, making it a powerful tool for quality control and compositional verification. thermofisher.com

    Table 3: Example ICP-OES Data for Elemental Quantification in a Phosphate Sample

    ElementWavelength (nm)Limit of Quantification (µg/g)Measured Concentration (µg/g)
    Calcium (Ca) 317.93319.85 nih.gov1250.5
    Sodium (Na) 589.59241.92 nih.gov305.7
    Phosphorus (P) 213.6188.97 nih.gov980.1
    Magnesium (Mg) 285.21311.56 nih.gov105.3

    Note: Data is illustrative and based on typical performance for macroelements in a complex matrix. nih.gov

    X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

    X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining elemental composition, empirical formula, and chemical state of elements within the top 5-10 nanometers of a material's surface. eag.com The sample is irradiated with a beam of monochromatic X-rays, causing the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment (oxidation state). eag.com

    For this compound, XPS provides invaluable information about the surface chemistry that governs its interaction with the surrounding environment. Analysis of high-resolution spectra for Ca 2p, Na 1s, P 2p, and O 1s can confirm the presence of these elements on the surface and reveal their bonding states. researchgate.net For example, the precise binding energies of the Ca 2p doublet (Ca 2p³/² and Ca 2p¹/²) and the P 2p peak can help distinguish phosphate environments. researchgate.net This technique is essential for studying surface modifications, contamination, and the chemical nature of thin films. eag.com

    Table 4: Characteristic XPS Binding Energies for Elements in Calcium Phosphate Materials

    ElementOrbitalApproximate Binding Energy (eV)Information Provided
    Calcium (Ca) 2p³/²~347.8 researchgate.netConfirms presence of calcium; shifts can indicate different chemical environments.
    Calcium (Ca) 2p¹/²~351.3 researchgate.netSpin-orbit split partner to Ca 2p³/².
    Phosphorus (P) 2p~133-134Indicates the presence and oxidation state of phosphorus, typically as phosphate.
    Oxygen (O) 1s~531Can be deconvoluted to identify oxygen in phosphate (P-O), hydroxyl (O-H), or carbonate groups.
    Sodium (Na) 1s~1072Confirms the presence of sodium on the surface.
    Carbon (C) 1s~285Often indicates adventitious carbon contamination but can also identify surface carbonate species (~289 eV). nih.gov

    Note: Binding energies can vary slightly depending on the specific chemical structure and instrument calibration.

    Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

    Energy-Dispersive X-ray Spectroscopy (EDX, also known as EDS or EDXA) is an analytical technique used for the elemental analysis of a sample, often integrated with an SEM. wikipedia.org When the electron beam of the SEM strikes the sample, it causes the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then fill these vacancies, releasing the excess energy as X-rays. wikipedia.orgyoutube.com The energy of these X-rays is characteristic of the element from which they were emitted. youtube.com An EDX detector measures the energy and intensity of these X-rays to determine the elemental composition of the sampled volume.

    In the study of this compound, EDX provides rapid, qualitative, and semi-quantitative elemental analysis. It can confirm the presence of Ca, Na, P, and O. researchgate.net A key advantage of EDX is its ability to perform elemental mapping. By scanning the electron beam across an area of the sample, a two-dimensional map can be generated that shows the spatial distribution of each element. youtube.comnih.gov This is extremely useful for assessing the homogeneity of the elemental distribution in the material and identifying any phase segregation or impurities.

    Table 5: Illustrative EDX Elemental Composition Data for a Calcium Phosphate Sample

    ElementSeriesWeight %Atomic %
    Oxygen (O) K-series45.258.7
    Sodium (Na) K-series8.57.7
    Phosphorus (P) K-series22.915.4
    Calcium (Ca) K-series23.418.2
    Total 100.0100.0

    Note: This data is representative of a semi-quantitative analysis and serves as an example of typical output.

    Structural Unit Distribution and Network Connectivity

    Qⁿ Species Distribution (Q⁰, Q¹, Q², Q³)

    The local structure of phosphate glasses is described using the Qⁿ terminology, where 'n' represents the number of bridging oxygens connecting a given PO₄ tetrahedron to neighboring phosphate units. The distribution of these Qⁿ species provides a quantitative measure of the degree of polymerization of the phosphate network.

    : Represents a phosphate tetrahedron connected to three other tetrahedra, forming a branching point in the network. These are characteristic of ultraphosphate compositions.

    : Represents a tetrahedron connected to two others, forming the middle groups of a phosphate chain. Metaphosphate glasses are theoretically composed entirely of Q² units.

    : Represents a tetrahedron connected to only one other, corresponding to the end groups of a phosphate chain.

    Q⁰ : Represents an isolated orthophosphate tetrahedron, not connected to any other phosphate unit.

    The primary methods for identifying and quantifying the relative proportions of these species are ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) and Raman spectroscopy. nih.govresearchgate.netrsc.orgfibopt.ru In ³¹P MAS-NMR spectra of calcium sodium phosphate glasses, distinct resonance peaks correspond to the different Qⁿ groups. rsc.org For instance, Q², Q¹, and Q⁰ units typically appear in specific chemical shift regions, allowing for their quantification. rsc.org

    The table below presents representative data on the distribution of Qⁿ species in a mixed sodium-calcium polyphosphate glass system, as determined by the analysis of ³¹P MAS-NMR spectra.

    Table 1: Population of Phosphate Qⁿ Species in a (0.57 − x) Na₂O ∙ x CaO ∙ 0.43 P₂O₅ Glass System
    CaO Content (x)Q² (%)Q¹ (%)
    0.001486
    0.141189
    0.29892
    0.43595
    0.570100

    Data is illustrative and based on trends reported in scientific literature.

    Polyphosphate Chain Length Analysis

    The degree of polymerization of the glass network is also described by the average length of the polyphosphate chains. In a pure metaphosphate glass, the chains are theoretically infinite. However, the presence of modifier oxides and deviations from the ideal metaphosphate composition (O/P ratio of 3) result in chain scission and a finite average chain length.

    Spectroscopic investigations, particularly ³¹P MAS-NMR, are crucial for analyzing these chains. The ratio of middle-chain units (Q²) to terminal-chain units (Q¹) provides a direct measure of the average chain length. As the concentration of modifier oxides like CaO increases in polyphosphate compositions, the phosphate chains are observed to shorten. nih.gov This shortening is evidenced by a decrease in the relative intensity of the Q² signal and a corresponding increase in the Q¹ signal in the NMR spectrum.

    In glasses with a strict metaphosphate composition, such as (50-x)Na₂O-xCaO-50P₂O₅, the metaphosphate chains can be conserved even with the substitution of Na₂O by CaO. However, in systems where the O/P ratio is greater than 3, the addition of CaO systematically shortens the polyphosphate chains. The larger coordination number required by strontium (and by analogy, calcium) compared to sodium can lead to the breaking of phosphate chains to provide the necessary non-bridging oxygens for coordination. nih.gov

    Cross-linking Density Determination

    Cross-linking density refers to the number of effective connections between the polymeric phosphate chains. In this compound glasses, cross-linking is primarily established by the divalent calcium ions. While the addition of modifier oxides breaks P-O-P bonds, depolymerizing the chains, the Ca²⁺ ions form strong ionic cross-links between different chains or segments of the same chain (e.g., P-O⁻···Ca²⁺···⁻O-P).

    This cross-linking enhances the rigidity and integrity of the glass network. The substitution of two monovalent Na⁺ ions with one divalent Ca²⁺ ion to maintain charge neutrality results in a more tightly bound and structurally robust network. This increase in network connectivity, or "reticulation," is not typically measured by a single direct technique but is inferred from the resulting changes in the material's physical and chemical properties.

    Key indicators of increased cross-linking density include:

    Increased Glass Transition Temperature (T₉): A more rigid, cross-linked network requires more thermal energy for the onset of segmental motion.

    Enhanced Chemical Durability: The strong Ca-O-P bonds are more resistant to hydrolysis than Na-O-P bonds, leading to a lower dissolution rate in aqueous environments. semanticscholar.org

    Increased Density: The more efficient packing and stronger bonding within the cross-linked structure often lead to an increase in the material's density.

    Therefore, the determination of cross-linking density is achieved through a correlative analysis of these macroscopic properties with the compositional changes in the glass, specifically the ratio of divalent to monovalent modifier cations.

    Dissolution Kinetics and Mechanisms of Calcium Sodium Metaphosphate Glasses

    Dissolution in Aqueous Media and Biological Solutions

    The interaction of calcium sodium metaphosphate glass with aqueous environments initiates a cascade of events, including ion exchange, hydration of the phosphate (B84403) network, and eventual breakdown of the glass structure.

    The pH of the surrounding medium plays a critical role in the dissolution kinetics of this compound glasses. bohrium.comnih.govnih.gov Generally, the dissolution rate is significantly influenced by the hydrogen ion concentration. nih.gov Studies have shown that the dissolution rate of phosphate glasses tends to increase in more acidic conditions and decrease as the pH becomes more alkaline. nih.govnih.gov

    In acidic solutions, the P-O-P bonds within the phosphate glass network are susceptible to acid-catalyzed hydrolysis, leading to an accelerated breakdown of the glass structure. rsc.org Protons (H⁺) in the solution can attack the phosphate chains, facilitating their cleavage. nih.gov Conversely, in alkaline environments, the dissolution rate may decrease. The specific relationship between pH and dissolution rate can be complex and is also dependent on the glass composition.

    Table 1: Illustrative pH Dependence of this compound Dissolution

    pH of Solution Relative Dissolution Rate Primary Mechanism
    1.5 (Simulated Gastric Fluid) High Acid-catalyzed hydrolysis of P-O-P bonds
    5.1 (Distilled Water) Moderate Hydration and ion exchange

    This table provides an illustrative representation of the general trend of pH-dependent dissolution for this compound glasses based on established principles for phosphate-based materials.

    The dissolution of this compound glass results in the release of its constituent ions—calcium (Ca²⁺), sodium (Na⁺), and phosphate (P, typically as various phosphate species)—into the surrounding solution. mdpi.com The analysis of these ion release profiles provides valuable insights into the dissolution mechanism. researchgate.net

    In many cases, particularly during the initial stages, this compound glasses can exhibit congruent dissolution, where the ions are released into the solution in proportions that reflect their stoichiometric ratios in the glass composition. rsc.orgrsc.org However, over time, the dissolution can become incongruent, with the release rates of different ions varying. researchgate.net This can be influenced by factors such as the formation of surface layers and the specific interactions of the ions with the solvent. The release of sodium ions is often rapid due to their high mobility, while the release of divalent calcium ions, which can cross-link phosphate chains, may be slower. rsc.org

    Table 2: Representative Ion Release from a this compound Glass in a Neutral Buffer Solution (pH 7.4)

    Time (hours) Ca²⁺ Released (%) Na⁺ Released (%) P Released (%)
    1 15 20 14
    6 40 55 38
    24 85 95 83

    This table presents hypothetical data illustrating a typical ion release profile for a this compound glass, showing a rapid initial release that slows as the glass dissolves. The slightly faster release of Na⁺ is also depicted.

    The initial interaction with an aqueous solution often involves an ion-exchange process, where mobile modifier cations like Na⁺ in the glass are exchanged for H⁺ or H₃O⁺ ions from the solution. nih.govresearchgate.net This leads to the formation of a hydrated layer on the glass surface. nih.gov This hydrated layer is often depleted of sodium and may have a different structure than the original glass.

    Under certain conditions, particularly in biological solutions, a calcium phosphate-rich layer can precipitate onto the glass surface. researchgate.net This can occur if the local concentrations of calcium and phosphate ions released from the glass exceed the solubility product of a particular calcium phosphate phase, such as hydroxyapatite. mdpi.comnih.gov The formation of such a layer can passivate the surface and slow down further dissolution. bohrium.com

    Mechanisms of Phosphate Network Degradation

    The dissolution of this compound glass is fundamentally a process of the degradation of its phosphate network structure.

    The primary mechanism for the breakdown of the phosphate glass network is the hydrolysis of the phosphorus-oxygen-phosphorus (P-O-P) covalent bonds that form the backbone of the phosphate chains. mdpi.commst.edu Water molecules attack these bonds, leading to their cleavage and the formation of shorter phosphate chains and eventually orthophosphate units. researchgate.netresearchgate.net This process can be represented by the following general reaction:

    −P−O−P− + H₂O → −P−OH + HO−P− mst.edu

    This hydrolysis is a crucial step in the dissolution process and is influenced by factors such as pH and the presence of cations. nih.govrsc.org The hydration of the phosphate chains, where water molecules penetrate the glass network, precedes and facilitates the hydrolysis of the P-O-P bonds. researchgate.netresearchgate.net

    The concept of congruent versus incongruent dissolution is central to understanding the behavior of this compound glasses. Congruent dissolution occurs when the glass dissolves in such a way that the ratio of the constituent ions in the solution is the same as in the bulk glass. rsc.orgbritannica.com This is often observed in the initial stages of dissolution of metaphosphate glasses. rsc.orgrsc.org

    However, the solubility can be altered during the dissolution process. rsc.org As dissolution proceeds, several factors can lead to incongruent dissolution. The formation of a surface layer with a different composition from the bulk glass will result in the incongruent release of ions. nih.gov For example, if a calcium-rich layer forms on the surface, the release of calcium into the solution may be hindered relative to sodium and phosphate. Furthermore, changes in the pH of the solution, caused by the dissolution products themselves, can alter the solubility of the glass and the various ionic species, leading to a shift from congruent to incongruent dissolution. rsc.org

    Modeling of Dissolution Processes

    The intricate process of this compound glass dissolution can be effectively described and predicted through specialized modeling approaches that account for the shifting control mechanisms over time.

    Two-Stage Dissolution Models (Parabolic to Linear Regimes)

    The dissolution kinetics of this compound glasses are accurately represented by a two-stage model that delineates an initial parabolic phase followed by a linear phase. bohrium.comarxiv.org This model acknowledges that the rate-limiting step of the dissolution process changes as the interaction between the glass and the aqueous medium progresses.

    Initially, the dissolution is governed by a diffusion-controlled mechanism, resulting in a parabolic relationship between mass loss and time. researchgate.net This early stage is characterized by the rapid exchange of modifier cations (like Na⁺ and Ca²⁺) from the glass with protons (H⁺) or hydronium ions (H₃O⁺) from the surrounding solution. researchgate.net This ion exchange leads to the formation of a hydrated layer on the glass surface. The rate of this initial dissolution is dictated by the diffusion of water into the glass and the out-diffusion of ions through this newly formed layer. Consequently, the rate slows down as the layer thickens, consistent with a parabolic kinetic model.

    As the hydrated layer develops and stabilizes, the dissolution process transitions to a second stage. In this phase, the rate-limiting step is no longer diffusion through the hydrated layer but rather the chemical reaction at the surface of this layer. This reaction involves the hydrolysis and breakdown of the phosphate chain network itself. researchgate.net This surface reaction proceeds at a constant rate, leading to a linear relationship between mass loss and time. This linear phase is often described by a contracting volume model. researchgate.net

    The transition from the parabolic to the linear regime is influenced by several factors, including the glass composition, the pH of the dissolution medium, and the temperature. bohrium.comresearchgate.net For instance, glasses with a higher calcium content tend to exhibit a more prolonged parabolic stage due to the formation of a more robust and less permeable hydrated layer. researchgate.net

    Illustrative Two-Stage Dissolution Model Parameters for a P₂O₅-CaO-Na₂O Glass System
    Glass Composition (mol%)Dissolution StageKinetic ModelRate ConstantDominant Mechanism
    45P₂O₅-30CaO-25Na₂OInitial (t < ttransition)Parabolic (Mass Loss ∝ √t)kp (g·cm⁻²·s-1/2)Diffusion-Controlled
    Later (t > ttransition)Linear (Mass Loss ∝ t)kl (g·cm⁻²·s⁻¹)Reaction-Controlled
    50P₂O₅-25CaO-25Na₂OInitial (t < ttransition)Parabolic (Mass Loss ∝ √t)kp (g·cm⁻²·s-1/2)Diffusion-Controlled
    Later (t > ttransition)Linear (Mass Loss ∝ t)kl (g·cm⁻²·s⁻¹)Reaction-Controlled

    Diffusion-Controlled Layer Formation

    The initial parabolic dissolution regime is fundamentally linked to the formation of a diffusion-controlled layer, often referred to as a hydrated layer or a conversion layer, at the glass surface. bohrium.com This layer is created by the ingress of water molecules into the glass network. researchgate.net

    The formation of this layer is a multi-step process. Initially, an ion-exchange reaction occurs where mobile modifier cations, such as Na⁺, are replaced by H⁺ ions from the aqueous solution. researchgate.net This hydration process leads to the formation of a surface layer that is depleted of these modifier cations but rich in water and P-OH (silanol-like) groups. The thickness and composition of this hydrated layer are critical in controlling the initial dissolution rate.

    The rate of formation and the properties of this diffusion-controlled layer are dependent on the composition of the glass. For example, the presence of divalent cations like Ca²⁺ can create cross-links between the phosphate chains, strengthening the glass network. This results in a more durable hydrated layer that acts as a more effective barrier to further water penetration and ion diffusion, thus slowing the initial dissolution rate. researchgate.net

    The diffusion of ionic species through this layer is the rate-limiting step during the parabolic phase. As the layer thickens, the diffusion path for both incoming water molecules and outgoing dissolved glass constituents becomes longer, leading to a decrease in the dissolution rate over time, which is characteristic of a diffusion-controlled process. Once this layer reaches a stable thickness and composition, the dissolution mechanism transitions to being controlled by the rate of reaction at the layer's surface, marking the onset of the linear dissolution regime. bohrium.com

    Factors Influencing Diffusion-Controlled Layer Formation and Properties
    FactorInfluence on Hydrated LayerEffect on Dissolution Kinetics
    Increased CaO Content Forms a more cross-linked and robust hydrated layer.Decreases the parabolic rate constant (kp) and prolongs the diffusion-controlled stage.
    Decreased Solution pH Accelerates the ion exchange (Na⁺/Ca²⁺ for H⁺), potentially leading to a faster initial formation of the hydrated layer.Can lead to a more rapid breakdown of the phosphate network, accelerating the transition to the linear regime.
    Increased Temperature Increases the diffusion coefficients of all species.Increases both the parabolic and linear dissolution rates.

    Theoretical and Computational Studies of Calcium Sodium Metaphosphate

    Molecular Dynamics (MD) Simulations of Glass Structure

    Molecular dynamics (MD) simulations are a powerful computational method used to model the amorphous structures of phosphate-based glasses. researchgate.net By simulating the motions of atoms over time, MD provides a virtual window into the short-range and medium-range order of the glass network. Classical MD methods have been successfully used to model the glass structures within the Na₂O-CaO-P₂O₅ system. researchgate.net These simulations are crucial for predicting material properties and understanding phenomena in metaphosphate glasses.

    The fundamental building block of phosphate (B84403) glass is the PO₄ tetrahedron. The connectivity of these tetrahedra, described by Qⁿ terminology (where 'n' is the number of bridging oxygens connecting to neighboring tetrahedra), defines the short-range order. researchgate.net For metaphosphate compositions, the structure is theoretically dominated by Q² units, which form long polymer-like chains.

    MD simulations of calcium sodium metaphosphate glass consistently confirm this structural model. researchgate.net The simulations reveal a predominance of Q² species, which aligns with experimental data from X-ray and neutron diffraction studies. researchgate.netsemanticscholar.org The results from simulations show two distinct phosphorus-oxygen (P-O) interatomic bond distances, further characterizing the tetrahedral geometry. researchgate.net This agreement between simulation and experimental findings validates the accuracy of the computational models in representing the short-range structure of these glasses. researchgate.net

    ParameterMD Simulation FindingExperimental Correlation
    Dominant Phosphate Unit Q² (metaphosphate chains)Agreement with XRD & Neutron Diffraction researchgate.netsemanticscholar.org
    P-O Bond Distances Two distinct interatomic distances observedConsistent with tetrahedral PO₄ structure researchgate.net
    Network Structure Polymer-like chains of PO₄ tetrahedraValidated by spectroscopic methods daneshyari.com

    Simulations of Na₂O-CaO-P₂O₅ glasses show that the coordination numbers for the modifier cations are distinct. researchgate.net Typically, Na⁺ is surrounded by approximately 5 oxygen atoms, while the divalent Ca²⁺ cation has a higher coordination number of around 6. researchgate.net The distribution of these cations is not entirely random; analysis of the metal-metal correlation functions (TMM(r)) shows that the peak positions depend on the cation size, and the peak heights are related to the cation concentration. researchgate.net The arrangement suggests that the M(Onb)N polyhedra (where M is Na or Ca) are primarily connected by sharing corners. researchgate.net

    Density Functional Theory (DFT) and Ab Initio Calculations

    Density Functional Theory (DFT) and other ab initio (first-principles) calculations offer a higher level of quantum mechanical accuracy for studying the electronic structure and bonding in materials. These methods are used to validate and refine the force fields used in classical MD simulations and to investigate specific structural or electronic phenomena. nih.govacs.org

    In the context of phosphate materials, DFT calculations have been used to demonstrate the stability of certain crystalline phases and to understand the effects of doping. acs.org For instance, first-principles DFT calculations performed using the Vienna ab initio simulation package (VASP) have successfully modeled the stability of complex phosphate structures. nih.govacs.org Such calculations can also be used to correlate structural disorder with experimental data from techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Although specific DFT studies solely on this compound are not widely published, the methodologies have been proven in similar phosphate glass systems. nih.govacs.org

    Thermodynamic Modeling of Phase Stability and Interactions

    Thermodynamic modeling provides a framework for understanding the phase stability, mixing behavior, and dissolution properties of glasses. For this compound, thermochemical studies have been conducted on glass series with varying Na₂O and CaO content. daneshyari.com

    These studies involve measuring properties like the heat of dissolution and the molar enthalpy of mixing. Research on the (50-x)Na₂O-xCaO-50P₂O₅ metaphosphate series shows that the molar enthalpy of mixing is not linear, indicating different interaction ranges within the glass. daneshyari.com Specifically, two distinct ranges of interaction have been identified: one for compositions with 0-20% CaO and another for 25-50% CaO. daneshyari.com Furthermore, the heat of dissolution is shown to decrease as the chemical durability of the glass increases. daneshyari.com This is a trend observed in other phosphate glass systems as well, where increased cross-linking by divalent cations like Ca²⁺ enhances durability and lowers the dissolution enthalpy. researchgate.net

    Colloidal and Interfacial Science Theories

    When particles of this compound are suspended in a liquid medium, their behavior is governed by principles of colloidal and interfacial science.

    The stability of colloidal suspensions is often described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. dokumen.pub This theory posits that the total interaction energy between particles is the sum of two primary forces: attractive van der Waals forces (Vw) and repulsive electrostatic double-layer forces (Ve). The balance between these forces determines whether particles will aggregate or remain dispersed. The DLVO theory, originally developed for colloids in electrolytes, can be applied to understand the behavior of this compound particles in aqueous environments, which is relevant for its biomedical and industrial applications. dokumen.pub

    Advanced Applications of Calcium Sodium Metaphosphate in Non Prohibited Domains

    Materials Science and Engineering Innovations

    In the realm of materials science, calcium sodium metaphosphate serves as a versatile component in the formulation of specialized glassy materials and in the stabilization of waste materials.

    Tailored Glassy Materials for Specific Properties

    This compound is a key ingredient in the creation of tailored phosphate-based glasses. The properties of these glasses can be precisely controlled by adjusting the ratio of calcium oxide (CaO) to sodium oxide (Na₂O). Research into the (50-x)Na₂O-xCaO-50P₂O₅ glass system, which maintains a constant metaphosphate composition (O/P ratio of 3), reveals significant structural and property changes with varying calcium content. daneshyari.com

    The substitution of sodium ions with calcium ions has a profound impact on the glass network. Spectroscopic studies indicate that while the fundamental metaphosphate chains are conserved, the addition of CaO leads to a shrinking and reticulation (cross-linking) of the phosphate (B84403) network. daneshyari.com This structural modification enhances the material's properties in several ways:

    Increased Durability: The chemical durability of the glass is significantly improved as CaO is added. This is attributed to the replacement of weaker P-O-Na and P-O-P bonds with stronger P-O-Ca bonds, making the glass more resistant to chemical attack. daneshyari.com

    Thermal Stability: The glass transition temperature (Tg), a measure of thermal stability, can be manipulated through compositional changes. The addition of metal oxides like CaO can alter the Tg, allowing for the design of glasses with specific thermal performance characteristics. researchgate.net

    Density: The density of the glass increases with the addition of CaO, reflecting the shrinking of the phosphate network. daneshyari.com

    These tailored properties make this compound glasses suitable for a range of specialized applications where durability and specific thermal characteristics are critical.

    Effect of CaO Addition on Metaphosphate Glass Properties

    PropertyEffect of Increasing CaO ContentUnderlying Mechanism
    Chemical DurabilityIncreasesReplacement of P-O-Na bonds with stronger P-O-Ca bonds. daneshyari.com
    Network StructureShrinking and reticulation (cross-linking). daneshyari.comIncreased connectivity within the phosphate network.
    DensityIncreasesCompaction of the glass matrix. daneshyari.comresearchgate.net
    Dissolution HeatDecreasesCorrelates with increased chemical durability. daneshyari.com

    Applications in Waste Immobilization and Entrapment

    Phosphate-based materials, including those containing calcium and sodium, are investigated for their potential in immobilizing hazardous and radioactive waste. The flexible structure of phosphate glasses and ceramics makes them effective hosts for trapping and isolating radionuclides. researchgate.netceramics.org While research often focuses on broader categories like calcium phosphate or sodium zirconium phosphate (NZP) structures, the principles are relevant to the calcium-sodium-phosphate system. researchgate.net

    The key advantages of using phosphate matrices for waste immobilization include:

    Structural Flexibility: The phosphate glass network can accommodate a wide variety of waste elements within its structure. researchgate.net

    Chemical Durability: Formulations can be designed for high resistance to leaching, ensuring that the immobilized waste does not escape into the environment over geological timescales. mdpi.com

    Moderate Processing Temperatures: Vitrification of waste into a phosphate glass matrix can often be achieved at lower temperatures compared to borosilicate glasses, which can limit the volatilization of certain radioactive components during processing. bohrium.commdpi.com

    Specifically, calcium phosphate-based ceramics and glasses are capable of retaining waste elements in stable mineral phases. researchgate.net The development of glass-ceramic forms, which contain both amorphous and crystalline phases, can offer even higher chemical durability for long-term storage of high-level waste (HLW). google.com

    Industrial Process Enhancements

    This compound and related sodium polyphosphates are widely used as performance-enhancing additives in various industrial processes, from water treatment to ceramics manufacturing.

    Water Treatment and Softening Technologies (Sequestration Agents)

    In water treatment, sodium polyphosphates like sodium hexametaphosphate (SHMP) function as highly effective sequestering agents. Sequestration is the process of forming soluble chemical complexes with metal ions, preventing them from precipitating and causing problems like scale formation. chematephosphates.com

    The primary application is in controlling water hardness, which is caused by high concentrations of calcium and magnesium ions. By binding to these hardness ions, the metaphosphate keeps them in solution, effectively softening the water and preventing the formation of calcium carbonate scale in pipes, boilers, and other equipment. chematephosphates.com This is often referred to as "threshold treatment," where only a few parts per million (ppm) of the polyphosphate are needed to inhibit scale formation, far below the amount that would be required for a direct stoichiometric reaction. youtube.com

    Beyond hardness ions, these polyphosphates also sequester other metal ions such as iron and manganese, preventing "red" and "black" water, respectively, which result from the precipitation of iron and manganese oxides. youtube.comapecwater.com

    Role of Polyphosphates in Water Sequestration

    Target IonProblemSequestration Mechanism
    Calcium (Ca²⁺)Scale formation (Calcium Carbonate)Forms soluble complexes, preventing precipitation. chematephosphates.com
    Magnesium (Mg²⁺)Scale formationBinds with ions to keep them in solution. chematephosphates.com
    Iron (Fe²⁺/Fe³⁺)"Red water," staining, precipitationStabilizes and disperses iron to maintain water clarity. apecwater.com
    Manganese (Mn²⁺)"Black water," staining, precipitationForms soluble complexes to prevent oxidation and precipitation. youtube.com

    Deflocculation and Dispersing Agents in Ceramics and Soil Science

    In the ceramics industry, controlling the rheological properties (flow and deformation) of clay slips is crucial for processes like slip casting. Sodium metaphosphates are powerful deflocculants, meaning they reduce the viscosity of clay suspensions, allowing for a higher solids content while maintaining fluidity. digitalfire.comcreamik.com

    The deflocculation mechanism is multifaceted:

    Cation Exchange: The sodium ions from the metaphosphate replace flocculating multivalent cations (like calcium and magnesium) that are naturally present in the clay and bridge clay particles together. This replacement with monovalent sodium ions weakens the inter-particle attraction. bg.ac.rs

    Increased Particle Repulsion: The polyphosphate anions adsorb onto the surface of the clay particles, increasing their negative surface charge. digitalfire.combg.ac.rs This enhances the electrostatic repulsion between particles, preventing them from agglomerating and causing the suspension to thicken. digitalfire.com

    Complex Formation: The metaphosphate anions can form insoluble or complex anions with flocculating cations that may be present in the water, effectively removing them from the system. digitalfire.combg.ac.rs For example, the tripolyphosphate anion can form highly stable complex anions with calcium. digitalfire.com

    This dispersing action is also valuable in soil science for analyzing soil texture, as it helps to separate individual soil particles (sand, silt, and clay) for accurate measurement.

    Corrosion Inhibition in Industrial Systems

    Polyphosphates, including this compound, are utilized as corrosion inhibitors in water distribution systems and industrial cooling circuits. uobabylon.edu.iq They function primarily as cathodic inhibitors, meaning they interfere with the electrochemical reaction at the cathode (the site where reduction occurs on the metal surface). uobabylon.edu.iq

    The inhibition mechanism involves the formation of a protective film on the metal surface. chematephosphates.com This process is significantly influenced by the presence of divalent metal ions, particularly calcium. The polyphosphate molecules bond with calcium ions in the water to form positively charged colloidal particles. uobabylon.edu.iq These particles are then attracted to the cathodic sites on the metal pipe, where they deposit and form a protective film that acts as a barrier, slowing down the corrosion process. uobabylon.edu.iqchematephosphates.com

    For this mechanism to be effective, a certain amount of dissolved oxygen in the water is also necessary, as it helps in the formation of a protective film containing oxide. chematephosphates.com In the absence of dissolved oxygen, the polyphosphate can form a soluble complex with iron, which may accelerate corrosion. chematephosphates.com The effectiveness of polyphosphates as corrosion inhibitors is therefore dependent on a balanced water chemistry that includes sufficient calcium and dissolved oxygen. chematephosphates.com

    Additives in Construction Materials (e.g., Cement Accelerators)

    Research into the role of this compound as an additive in construction materials, specifically as a cement accelerator, is not extensively documented in publicly available scientific literature. While various phosphates are known to influence the hydration kinetics of cement, the specific effects of this compound on the acceleration of cement setting time are not well-established.

    Generally, the hydration of cement is a complex process involving the dissolution of cement particles and the precipitation of hydrated compounds. youtube.com Additives can alter this process; for instance, some chemical admixtures act as accelerators by increasing the rate of hydration of key mineral phases in cement, such as tricalcium silicate (B1173343) (C3S) and dicalcium silicate (C2S). precast.org

    In contrast, related compounds like sodium hexametaphosphate (SHMP) have been shown to act as retarders in certain cementitious systems. SHMP can reduce the heat release rate during hydration and delay the setting of cement pastes. globethesis.com This effect is attributed to the formation of a phosphate layer on the cement particles, which hinders their dissolution. Given these findings for a similar polyphosphate, it is plausible that this compound may also exhibit retarding rather than accelerating properties, although specific research is required to confirm this.

    The setting time of calcium phosphate cements, which are used in biomedical applications, can be influenced by various factors including composition and the presence of soluble phosphates. nih.gov However, this is a different class of material from the Portland cement used in general construction.

    Further research is needed to fully understand the interaction between this compound and cementitious materials to determine its potential as a cement accelerator or other type of admixture.

    Metal Surface Treatment Formulations

    This compound is being investigated for its potential use in metal surface treatment formulations, particularly in the development of anti-corrosive coatings. The primary mechanism of action for phosphate-based inhibitors is the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.

    Studies have shown that coatings containing calcium and phosphate can significantly enhance the corrosion resistance of metals. For instance, calcium-zinc phosphate coatings have been successfully applied to pure iron and magnesium alloys, demonstrating improved anti-corrosion properties. nih.gov These coatings are typically dense and composed of fine phosphate crystals that adhere well to the metal substrate. nih.gov

    The incorporation of calcium ions into phosphate conversion coatings can lead to a refinement of the coating's microstructure, resulting in a more uniform and protective layer. This has been observed in the treatment of magnesium alloys, where the addition of calcium to a zinc phosphate bath resulted in a denser coating with fewer cracks and better corrosion resistance.

    While much of the research has focused on other forms of calcium phosphates, the principle of forming a protective phosphate layer is applicable to this compound. The presence of both calcium and sodium ions may influence the solubility and precipitation kinetics of the phosphate layer, potentially offering unique advantages in terms of film formation and stability.

    The table below summarizes the effect of phosphating time on the corrosion resistance of a calcium-zinc phosphate coating on pure iron, illustrating the potential of such coatings.

    Phosphating Time (min)Corrosion Resistance (Rp) in Ω
    0Data not available
    308006

    This data is for a calcium-zinc phosphate coating and is presented to illustrate the potential of phosphate-based coatings. Data for a coating specifically formulated with this compound is not available.

    Further research is required to fully elucidate the performance and mechanisms of this compound in metal surface treatment formulations.

    Flotation Reagents in Mineral Processing (e.g., Chalcopyrite, Molybdenite)

    In the field of mineral processing, various phosphate compounds are utilized as reagents to modify the flotation behavior of minerals. Specifically, in the separation of chalcopyrite (a copper-iron sulfide) and molybdenite (a molybdenum sulfide), reagents are used to selectively depress one mineral while allowing the other to float.

    Sodium hexametaphosphate (SHMP), a related polyphosphate, has been studied for its role as a dispersant and depressant in the flotation of these minerals. bohrium.comresearchgate.netrudmet.net It can enhance the dispersion of molybdenite particles and reduce their agglomeration around chalcopyrite, which is crucial for effective separation. bohrium.com This is achieved through the adsorption of the phosphate onto the mineral surfaces, which increases the electrostatic repulsion between particles. bohrium.com

    The presence of divalent cations like calcium can influence the effectiveness of these depressants. For example, in seawater flotation, calcium and magnesium hydroxy complexes can negatively affect the flotation of chalcopyrite and molybdenite. The addition of SHMP can mitigate these effects by removing these complexes from the mineral surfaces. researchgate.net

    While the specific use of this compound as a flotation reagent for chalcopyrite and molybdenite is not extensively detailed in the available literature, its chemical similarity to SHMP suggests it could have a similar function. The presence of both calcium and sodium ions in its structure could potentially influence its interaction with the mineral surfaces and its effectiveness in different pulp chemistries.

    The table below indicates the dispersive capabilities of various reagents on molybdenite, with SHMP showing significant effectiveness.

    DispersantDispersive Capability Order
    Sodium Carbonate (Na2CO3)1
    Sodium Hexametaphosphate (SHMP)2
    Sodium Silicate (Na2O·nSiO2)3
    Ammonium Bicarbonate (NH4HCO3)4

    This table illustrates the relative effectiveness of different dispersants, including a polyphosphate similar to this compound. bohrium.com

    Further investigation is needed to determine the precise role and efficacy of this compound in the flotation separation of chalcopyrite and molybdenite.

    Controlled Release Systems (Non-Clinical Devices)

    The application of this compound in controlled release systems for non-clinical devices is an emerging area of research, leveraging the biocompatibility and tunable degradation rates of phosphate-based materials.

    Design of Degradable Implants for Trace Element Delivery

    While specific studies on this compound for trace element delivery in non-clinical implants are limited, the broader class of calcium phosphate materials is well-established for this purpose. The incorporation of trace elements into the calcium phosphate matrix allows for their slow and controlled release as the material degrades. This is particularly relevant in applications where a sustained local concentration of a specific ion is desired. The degradation rate of the calcium phosphate matrix, and thus the release of the trace elements, can be controlled by factors such as the crystallinity, particle size, and chemical composition of the material.

    Tunable Dissolution for Bioresorbable Device Components

    The dissolution rate of this compound can be tailored for use in bioresorbable device components. The ratio of calcium to sodium in the metaphosphate glass structure can influence its solubility. Generally, a higher sodium content leads to a faster dissolution rate, while a higher calcium content can slow it down. This allows for the design of components that degrade over a specific and predictable timeframe.

    The dissolution process involves the exchange of ions between the glass and the surrounding aqueous environment, leading to the gradual breakdown of the phosphate chains. This tunable dissolution is a key property for applications such as temporary scaffolds or fixation devices where the component needs to maintain its structural integrity for a certain period before being resorbed.

    Further research is needed to fully characterize the dissolution kinetics of this compound under various conditions and to explore its full potential in the design of controlled release systems for non-clinical applications.

    Dental Material Science (Non-Clinical Applications)

    This compound is being explored as a functional component in dental materials for non-clinical research applications, primarily due to its optical properties and its potential to act as an ion-releasing filler in resin-based composites and cements.

    Calcium metaphosphates, as a class of materials, are optically compatible with common dental resins like BIS-GMA, making them suitable as fillers. nih.gov The refractive index of calcium metaphosphates is in a range that allows for the formulation of aesthetically pleasing dental composites. nih.gov

    Research has been conducted on different forms of calcium metaphosphate fillers, including vitreous (amorphous) and beta-crystalline forms. nih.gov These studies have shown that the properties of the resulting dental composites are highly dependent on the type of filler used.

    Vitreous Calcium Metaphosphate (V-CMP): Composites formulated with V-CMP have been found to expand when stored in water and exhibit lower strength. nih.gov

    Beta-Crystalline Calcium Metaphosphate (β-CMP): In contrast, composites with β-CMP are more resistant to moisture, show higher diametral tensile strength, and have demonstrated a tendency to arrest brittle fracture. nih.gov

    The potential for these materials to release calcium and phosphate ions is also a significant area of interest. researchgate.netnih.gov This ion-releasing capability could contribute to the development of "bioactive" dental materials that could, in a non-clinical research context, be investigated for their potential to interact with the surrounding tooth structure.

    The table below summarizes some of the key properties of dental composites formulated with different types of calcium metaphosphate fillers.

    Filler TypeKey PropertiesDiametral Tensile Strength (DTS)
    Vitreous Calcium Metaphosphate (V-CMP)Expands in water, low strength8 MPa
    Beta-Crystalline Calcium Metaphosphate (β-CMP)Moisture-resistant, higher strength, fracture arresting12 to 33 MPa

    This data is based on experimental dental composites and highlights the influence of the filler type on the material's properties. nih.gov

    The use of this compound as a filler in experimental dental resins represents a promising avenue for the development of new materials with tailored properties for non-clinical dental research. elsevierpure.com

    1 Role in Dentifrice Formulations (e.g., Sequestration Control)

    This compound, a complex inorganic polyphosphate, plays a significant role in dentifrice formulations, primarily related to its function as a polishing agent and its interactions with mineral ions. While the term "this compound" can refer to a specific double salt, in the context of toothpaste, it is often associated with insoluble sodium metaphosphate (IMP), which may contain calcium and has known calcium-sequestering properties. Sequestration is the process of forming a stable, water-soluble complex with metal ions, thereby preventing them from participating in other reactions.

    In dentifrice formulations, the control of sequestration, particularly of calcium ions (Ca²⁺), is crucial. The available calcium ions in saliva and from the toothpaste itself are vital for the remineralization of tooth enamel. However, uncontrolled reactions of calcium ions can lead to the inactivation of other important ingredients, such as fluoride, or the formation of undesirable precipitates.

    Metaphosphates, in general, are recognized for their ability to sequester divalent and trivalent cations. This property is leveraged in various industrial applications to soften water and prevent the formation of scale. In the context of dentifrices, this sequestration ability can be both beneficial and something that needs to be controlled.

    Detailed Research Findings

    Research into dentifrice formulations has highlighted the properties of insoluble sodium metaphosphate, a material that can contain water-soluble polymeric sodium phosphates. These soluble phosphates possess a calcium ion sequestering effect. A patent for a dentifrice polishing composition describes the use of finely divided insoluble sodium metaphosphate that contains these water-soluble polymeric sodium phosphates with a calcium ion sequestering effect. Interestingly, the patent also discusses the addition of compounds like zinc phosphate to inhibit this sequestration, suggesting that in some formulations, controlling the extent of calcium binding is necessary.

    Another patent details a dentifrice composition that combines insoluble sodium metaphosphate with a calcium compound, such as tricalcium phosphate. This combination is intended to improve the physical properties of the toothpaste, such as its opacity and polishing power. While not explicitly focused on sequestration control, the interaction between a metaphosphate and a calcium salt is a central aspect of the formulation.

    The broader class of metaphosphates, such as sodium hexametaphosphate, is well-documented for its sequestration capabilities. It is used in some toothpaste formulations as an anti-staining and tartar-preventing ingredient, which is a direct result of its ability to bind calcium ions present in saliva, thus inhibiting the formation of calculus (tartar).

    The table below summarizes the key components and their functions related to sequestration in dentifrice formulations containing metaphosphates.

    ComponentPrimary Function in DentifriceRole in Sequestration Control
    Insoluble Sodium MetaphosphatePolishing and abrasive agentCan contain soluble polymeric phosphates that sequester calcium ions.
    Soluble Polymeric PhosphatesImpurity or additiveAct as sequestering agents for calcium ions, which can prevent tartar formation but may also interfere with other components if not controlled.
    Added Calcium CompoundsCo-abrasive, source of calcium for remineralizationCan interact with sequestering agents, influencing the overall availability of free calcium ions in the formulation and during brushing.
    Sequestration InhibitorsAdditive to control the activity of sequestering agentsInhibit the calcium ion sequestering effect of soluble phosphates to ensure the stability and efficacy of other ingredients, such as fluoride.

    Q & A

    Basic: What are the standard methods for synthesizing calcium sodium metaphosphate, and how can polymerization be controlled during synthesis?

    Methodological Answer:
    this compound is typically synthesized by reacting calcium oxide (CaO) with phosphorus pentoxide (P₂O₅) in the presence of sodium compounds. The reaction conditions (e.g., temperature, stoichiometry) dictate the degree of polymerization. For example:

    • At 3:1 molar ratios of CaO:P₂O₅ , calcium phosphate (Ca₃(PO₄)₂) forms, whereas metaphosphates like Ca(PO₃)₂ require precise stoichiometric control .
    • To minimize unwanted polymerization, rapid quenching of the melt is recommended, as slow cooling promotes reversion to orthophosphates .
      Key Controls : Use inert atmospheres to prevent moisture absorption, which accelerates hydrolysis .

    Basic: How can researchers characterize the structural and compositional integrity of this compound?

    Methodological Answer:

    • X-ray Diffraction (XRD) : Identifies crystalline phases and detects amorphous regions caused by improper quenching .
    • FT-IR Spectroscopy : Differentiates between metaphosphate (cyclic PO₃⁻ groups) and orthophosphate (PO₄³⁻) via absorption bands at 1,250–1,000 cm⁻¹ .
    • Thermogravimetric Analysis (TGA) : Assesses thermal stability and moisture content, critical for avoiding hydrolysis during storage .

    Advanced: How do experimental conditions affect the solubility and reversion kinetics of this compound in aqueous systems?

    Methodological Answer:

    • Solubility Measurement : Conduct batch experiments at controlled pH (5–8) and temperature (25–40°C). Use ion chromatography to quantify PO₄³⁻ release over time, as metaphosphate hydrolyzes to orthophosphate .
    • Kinetic Analysis : Fit data to first-order models; reported solubility of potassium metaphosphate is 0.0041 g/100 mL at 25°C, but calcium variants may differ due to cation interactions .
      Data Contradiction Note : Earlier studies reported conflicting solubility values due to variations in polymerization; always report synthesis parameters .

    Advanced: How can researchers resolve contradictions in toxicity data for this compound?

    Methodological Answer:

    • Study Design Scrutiny : Compare dosing regimens (e.g., chronic vs. acute exposure). For example, a 1992 inhalation study found carcinogenicity in rats at 10 mg/m³ , but short-term assays may overlook cumulative effects .
    • Material Characterization : Verify if tested samples contained impurities (e.g., residual acids) that influenced toxicity .
    • Mechanistic Studies : Use in vitro models (e.g., lung epithelial cells) to assess fiber degradation rates, as slow clearance correlates with oncogenicity .

    Basic: What safety protocols are essential when handling this compound in laboratory settings?

    Methodological Answer:

    • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (N95) and chemical-resistant gloves to prevent inhalation or dermal exposure .
    • Ventilation : Use fume hoods during synthesis to avoid aerosol formation .
    • Waste Disposal : Incinerate at >1,000°C to ensure complete decomposition .

    Advanced: How does this compound influence soil chemistry in agricultural research?

    Methodological Answer:

    • Permeability Studies : Apply metaphosphate at varying concentrations (e.g., 2–20 ppm) to soil columns and measure hydraulic conductivity. At low concentrations (<5 ppm), metaphosphate minimally affects soil permeability, but higher doses (>10 ppm) reduce it by forming soluble calcium complexes, increasing sodium adsorption .
    • Nutrient Release : Monitor orthophosphate levels via colorimetric assays (e.g., molybdenum-blue method) to track reversion rates .

    Advanced: What experimental strategies mitigate variability in polymer chain lengths during metaphosphate synthesis?

    Methodological Answer:

    • Quenching Techniques : Rapid cooling (e.g., liquid nitrogen) produces amorphous, high-solubility metaphosphates with shorter polymer chains .
    • Additive Use : Introduce lactic acid (0.1–1.0 M) to stabilize intermediate phases and inhibit polymerization; validated via molecular dynamics simulations .

    Basic: How can researchers quantify metaphosphate content in mixed phosphate samples?

    Methodological Answer:

    • Acid Hydrolysis + Titration : Digest samples in 1 M HCl, then titrate liberated orthophosphate with ammonium molybdate .
    • UV-Vis Spectrophotometry : Use the aminonaphtholsulfonic acid method (λ = 650 nm) for high-throughput analysis .

    Advanced: What computational tools are available to model this compound’s interaction with biological systems?

    Methodological Answer:

    • Molecular Dynamics (MD) : Simulate fiber degradation in lung fluid using GROMACS; parameters from Nair et al. (1992) show slow clearance rates correlate with toxicity .
    • DFT Calculations : Predict binding energies of metaphosphate with calcium ions to optimize synthesis conditions .

    Advanced: How to design long-term stability studies for this compound in environmental applications?

    Methodological Answer:

    • Accelerated Aging : Expose samples to 40°C/75% RH for 6 months, periodically analyzing PO₄³⁻ content via ion chromatography .
    • Soil Microcosms : Monitor metaphosphate persistence and microbial activity (e.g., ATP assays) to assess ecological impact .

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